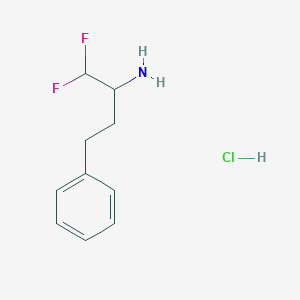![molecular formula C8H7ClN2O6S B1431889 methyl N-[4-(chlorosulfonyl)-2-nitrophenyl]carbamate CAS No. 1601259-20-4](/img/structure/B1431889.png)
methyl N-[4-(chlorosulfonyl)-2-nitrophenyl]carbamate
Vue d'ensemble
Description
“Methyl N-[4-(chlorosulfonyl)-2-nitrophenyl]carbamate” is an organic compound with the molecular formula C8H7ClN2O6S and a molecular weight of 294.67 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “methyl N-[4-(chlorosulfonyl)-2-nitrophenyl]carbamate” consists of a carbamate group (CONH2) attached to a nitrophenyl group (C6H4NO2) which is further substituted with a chlorosulfonyl group (SO2Cl) .Physical And Chemical Properties Analysis
“Methyl N-[4-(chlorosulfonyl)-2-nitrophenyl]carbamate” is a powder that is stored at room temperature . Unfortunately, the boiling point and other physical and chemical properties are not specified .Applications De Recherche Scientifique
Synthesis of Sulfamidocarbonyloxyphosphonates
This compound is utilized in the synthesis of novel sulfamidocarbonyloxyphosphonates, which are prepared through a two-step process involving carbamoylation and sulfamoylation . These compounds have been studied for their potential antibacterial properties, showing significant activity against various bacterial strains.
Photoinduced Amidation Protocol
Methyl N-[4-(chlorosulfonyl)-2-nitrophenyl]carbamate serves as an effective amidyl-radical precursor in a newly developed photo-induced amidation protocol . This process allows for the efficient synthesis of amides from quinoxalin-2(1H)-ones, which are important heterocyclic compounds in medicinal chemistry.
Antibacterial Evaluation
The compound has been evaluated for its in vitro antibacterial activity, particularly when transformed into sulfamidocarbonyloxyphosphonates . These evaluations have shown promising results against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibacterial agents.
Chemical Synthesis
In chemical synthesis, this compound is used as a reagent for introducing the sulfonyl carbamate group into other molecules . This functional group is significant in various chemical reactions and can alter the properties of the resulting compounds.
Material Science
In material science, methyl N-[4-(chlorosulfonyl)-2-nitrophenyl]carbamate can be used to modify the surface properties of materials . By attaching the sulfonyl carbamate group, scientists can create materials with specific characteristics, such as increased hydrophobicity or altered electrical conductivity.
Life Science Research
The compound is also relevant in life science research, where it may be used to study the interaction between small molecules and biological systems . Its reactivity with various biomolecules can help in understanding biological processes at the molecular level.
Analytical Chemistry
In analytical chemistry, derivatives of this compound could be used as standards or reagents in various spectroscopic techniques . Their unique absorbance or emission properties can be valuable for the detection and quantification of other substances.
Enzyme Inhibition Studies
Due to the reactivity of the sulfonyl carbamate group, methyl N-[4-(chlorosulfonyl)-2-nitrophenyl]carbamate may be used in the study of enzyme inhibition . It can serve as a starting point for the synthesis of inhibitors that target specific enzymes, which is crucial in drug development.
Safety And Hazards
The safety information for “methyl N-[4-(chlorosulfonyl)-2-nitrophenyl]carbamate” indicates that it is dangerous. It has hazard statements H302 and H314, indicating that it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
methyl N-(4-chlorosulfonyl-2-nitrophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O6S/c1-17-8(12)10-6-3-2-5(18(9,15)16)4-7(6)11(13)14/h2-4H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOFMGSRLZPJFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=C(C=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-[4-(chlorosulfonyl)-2-nitrophenyl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



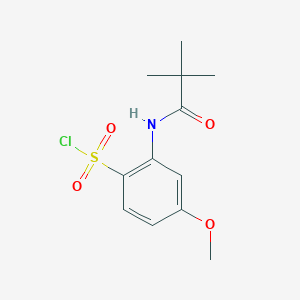
![1-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride](/img/structure/B1431807.png)
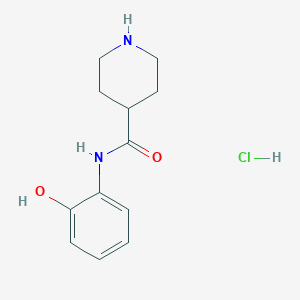
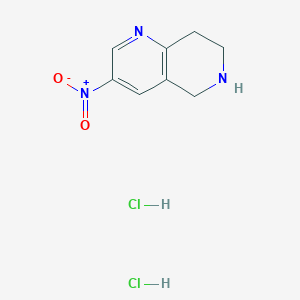
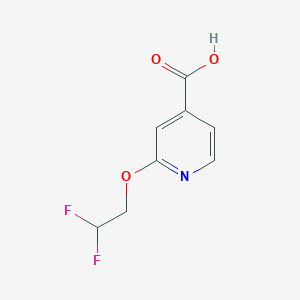
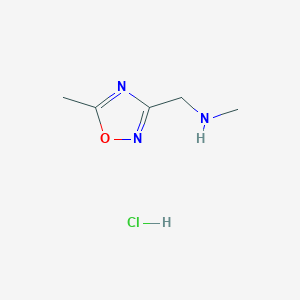
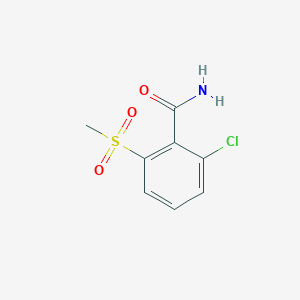
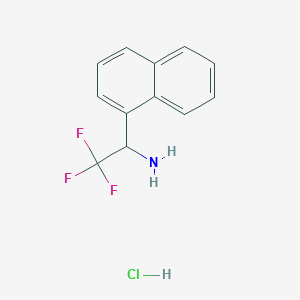
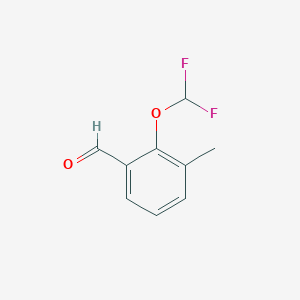
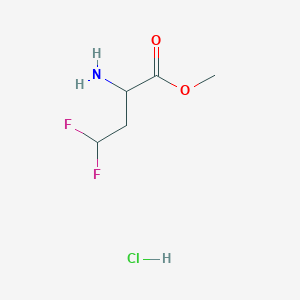

![4-[3-(Trifluoromethoxy)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride](/img/structure/B1431824.png)
![2-Chloro-1-{4-[(4-methoxyphenyl)methyl]-1,4-diazepan-1-yl}ethan-1-one hydrochloride](/img/structure/B1431826.png)
